2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Overview
Description
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the octahydronaphthalene core, followed by the introduction of the hydroxyprop-2-enylidene group. Subsequent steps include the formation of the dioxopyrrolidinyl moiety and the final coupling with the hydroxy-methylbutanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Compounds involved in Knoevenagel condensation: Share similar reaction mechanisms and functional groups.
Properties
IUPAC Name |
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO6/c1-14(2)25(32,24(30)31)13-19-22(28)21(23(29)26(19)4)20(27)12-11-17-15(3)9-10-16-7-5-6-8-18(16)17/h9-12,14-19,27,32H,5-8,13H2,1-4H3,(H,30,31)/b12-11+,21-20+/t15-,16+,17-,18-,19?,25?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGFSUQJOBSOGP-RXTDPYEUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2CCCCC2C1C=CC(=C3C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCC[C@@H]2[C@H]1/C=C/C(=C\3/C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zopfiellamide A and where is it found?
A1: Zopfiellamide A is an antimicrobial compound originally isolated from the marine fungus Zopfiella latipes [].
Q2: What is the structure of Zopfiellamide A?
A2: While the exact molecular formula and weight are not provided in the abstracts, we know that Zopfiellamide A is a pyrrolidinone derivative []. Its key structural features include a quaternary carbon at the C-5 position of the pyrrolidinone ring, bearing a hydroxyl group, an isopropyl group, and a carboxylic acid linked via a methylene group. The C-3 position of the ring is substituted, and researchers have explored various acyl groups at this position [, ].
Q3: What are the main synthetic challenges in producing Zopfiellamide A?
A3: The synthesis of Zopfiellamide A presents several challenges. One major hurdle is the stereoselective introduction of the C-5 substituents and the control of stereochemistry during reduction of intermediates []. Another challenge lies in the C-acylation at the C-3 position, which has resulted in low yields and complex reaction mixtures [].
Q4: What has been the focus of recent research on Zopfiellamide A?
A4: Recent research has focused on developing efficient synthetic routes to Zopfiellamide A and exploring the stereoselectivity of reduction reactions involved in its synthesis. One study investigated the use of sodium borohydride with different metal chlorides to achieve stereoselective reduction of a key intermediate, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione [, ]. This research highlights the importance of optimizing reaction conditions to achieve desired stereochemical outcomes in complex natural product synthesis.
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